molecular formula C17H23N3O B5550284 2,6-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one

2,6-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one

Cat. No.: B5550284
M. Wt: 285.4 g/mol
InChI Key: MOFVMACQBOAPKO-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one is a heterocyclic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions. For instance, 4-methylpiperazine can be reacted with a suitable quinoline derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be replaced or modified using different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds with different functional groups.

Scientific Research Applications

2,6-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the desired pharmacological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]phenol
  • 2,6-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]pyridine
  • 2,6-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzene

Uniqueness

2,6-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one is unique due to its specific quinoline core structure combined with the piperazine moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12-4-5-16-14(10-12)17(21)15(13(2)18-16)11-20-8-6-19(3)7-9-20/h4-5,10H,6-9,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFVMACQBOAPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCN(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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